![molecular formula C7H13NO2S2 B14710323 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid CAS No. 20940-21-0](/img/structure/B14710323.png)
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylcarbamothioyl group attached to a sulfanyl group, which is further connected to a methylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of dimethylcarbamothioyl chloride with 2-mercapto-2-methylpropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The scalability of the synthesis process allows for the efficient production of this compound in large quantities.
化学反応の分析
Types of Reactions
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methylpropanoic acid moiety can be reduced to form alcohols.
Substitution: The dimethylcarbamothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2-[(Dimethylcarbamothioyl)sulfanyl]acetic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-Cyano-2-propyl dodecyl trithiocarbonate
Uniqueness
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid backbone. This structural variation can influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
20940-21-0 |
|---|---|
分子式 |
C7H13NO2S2 |
分子量 |
207.3 g/mol |
IUPAC名 |
2-(dimethylcarbamothioylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO2S2/c1-7(2,5(9)10)12-6(11)8(3)4/h1-4H3,(H,9,10) |
InChIキー |
BHFQSAXEHALLED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)SC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



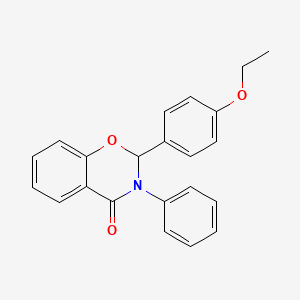
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)

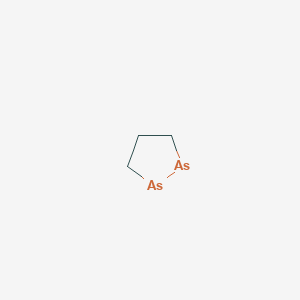
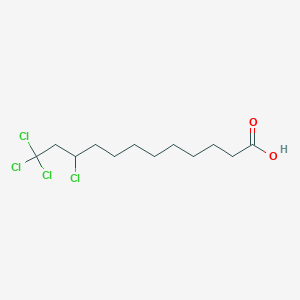

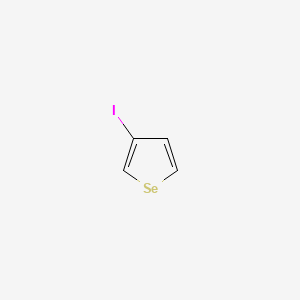




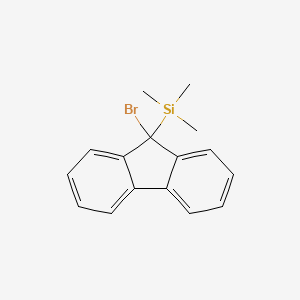
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
